
N-tert-Butyl-2-chlorobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-chlorobenzenecarboximidamide is a chemical compound with the molecular formula C11H15ClN2. It is a yellow to white solid with a melting point of 65-68°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
N-tert-Butyl-2-chlorobenzenecarboximidamide can be synthesized through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions . These methods provide efficient and high-yield synthesis routes for this compound.
Chemical Reactions Analysis
N-tert-Butyl-2-chlorobenzenecarboximidamide undergoes various chemical reactions, including substitution and amidation reactions. Common reagents used in these reactions include di-tert-butyl dicarbonate, nitriles, and catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O . The major products formed from these reactions are N-tert-butyl amides, which have wide applications in organic synthesis and drug development .
Scientific Research Applications
N-tert-Butyl-2-chlorobenzenecarboximidamide has several scientific research applications. It is used in the synthesis of N-tert-butyl amides, which are important intermediates in the production of various drugs, including finasteride and nelfinavir . These compounds have applications in treating benign prostatic hyperplasia and HIV, respectively. Additionally, this compound is used in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-chlorobenzenecarboximidamide involves its ability to undergo substitution and amidation reactions. The compound reacts with nitriles in the presence of catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O to form N-tert-butyl amides . These reactions are facilitated by the electrophilic nature of the compound, which allows it to react with nucleophiles such as nitriles.
Comparison with Similar Compounds
N-tert-Butyl-2-chlorobenzenecarboximidamide is similar to other N-tert-butyl amides, such as N-tert-butyl benzamide and N-tert-butyl acetamide. it is unique in its ability to undergo efficient synthesis under mild conditions using catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O . This makes it a valuable compound in organic synthesis and drug development.
Conclusion
This compound is a versatile compound with various applications in scientific research and organic synthesis. Its efficient synthesis methods and ability to undergo substitution and amidation reactions make it a valuable reagent in the production of N-tert-butyl amides and other important compounds.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
N'-tert-butyl-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C11H15ClN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
GTESMYMGEYVCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


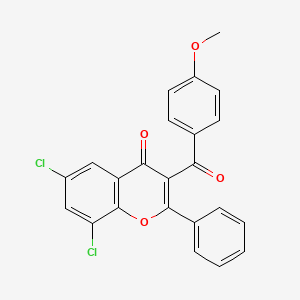
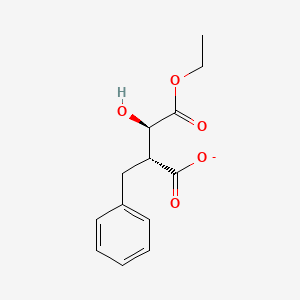
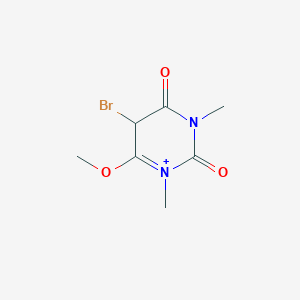
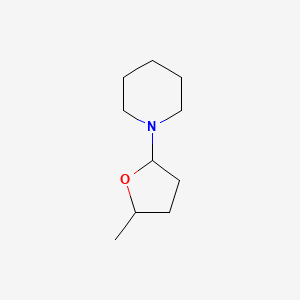
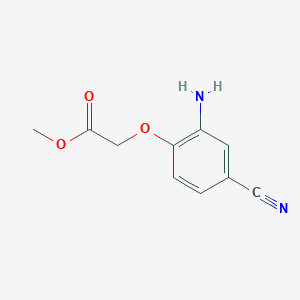
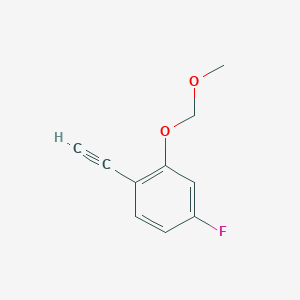
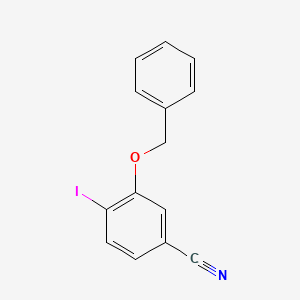
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
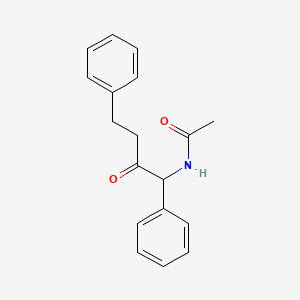
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
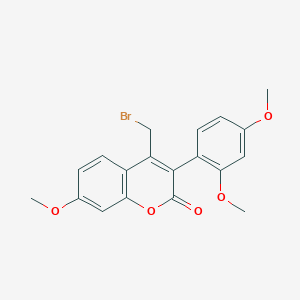
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
